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molecular formula C16H20N2O2 B8662179 tert-Butyl 7-cyano-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate

tert-Butyl 7-cyano-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate

Cat. No. B8662179
M. Wt: 272.34 g/mol
InChI Key: GYWXMBVEQHYXQD-UHFFFAOYSA-N
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Patent
US07429579B2

Procedure details

A mixture of 3-(tert-butyloxycarbonyl)-7-cyano-2,3,4,5-tetrahydro-1H-3-benzazepine (765 mg, 2.81 mmol) and trifluoroacetic acid (2 ml), in dichloromethane (20 ml) was stirred at 40° C. for 1 h. The reaction mixture was evaporated to dryness in vacuo and partitioned between ethyl acetate (50 ml) and water (50 ml). The aqueous layer was basified using potassium carbonate and re-extracted with ethyl acetate (2×30 ml). The combined basic organic extracts were dried over sodium sulfate and evaporated in vacuo to give the title compound as a colourless oil (212 mg, 44%).
Quantity
765 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
44%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:14][CH2:13][C:12]2[CH:15]=[CH:16][C:17]([C:19]#[N:20])=[CH:18][C:11]=2[CH2:10][CH2:9]1)=O)(C)(C)C.FC(F)(F)C(O)=O>ClCCl>[C:19]([C:17]1[CH:16]=[CH:15][C:12]2[CH2:13][CH2:14][NH:8][CH2:9][CH2:10][C:11]=2[CH:18]=1)#[N:20]

Inputs

Step One
Name
Quantity
765 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC2=C(CC1)C=CC(=C2)C#N
Name
Quantity
2 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate (50 ml) and water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
re-extracted with ethyl acetate (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined basic organic extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC2=C(CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 212 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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